REACTION_CXSMILES
|
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|
|
Name
|
pyridinium ethylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].OCC[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|
|
Name
|
pyridinium ethylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].OCC[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][S:4]([O-:7])(=O)=[O:5])[CH3:2].[NH+]1C=CC=CC=1.[Cl-:14].OCC[N+]1C=CC=CC=1>N1C=CC=CC=1>[CH2:2]([Cl:14])[CH2:1][OH:3].[Cl:14][S:4]([OH:7])(=[O:5])=[O:3] |f:0.1,2.3|
|
Name
|
pyridinium ethylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)[O-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].OCC[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |